molecular formula C11H9NO3 B1356994 Methyl 4-hydroxyquinoline-6-carboxylate CAS No. 948571-56-0

Methyl 4-hydroxyquinoline-6-carboxylate

Cat. No.: B1356994
CAS No.: 948571-56-0
M. Wt: 203.19 g/mol
InChI Key: GYUCOKUPAXSPHW-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyquinoline-6-carboxylate is a quinoline derivative featuring a hydroxyl group at position 4 and a methyl ester at position 4. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The ester and hydroxyl groups suggest roles in hydrogen bonding and solubility modulation, critical for interactions in biological systems or crystallization behavior .

Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCOKUPAXSPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933486-45-4
Record name Methyl 4-hydroxy-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933486-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation via Reduction of 4-Keto-6-methoxy-1,2,3,4-tetrahydroquinoline

One classical and well-documented method involves the catalytic hydrogenation and subsequent hydrolysis of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives:

  • Procedure: A mixture of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline, fumaric acid (or maleic acid), and palladium black catalyst is refluxed in aqueous medium for several hours. The reaction reduces the keto group and aromatizes the quinoline ring, generating 4-hydroxy-6-methoxyquinoline.

  • Isolation: After reaction completion, the mixture is cooled, made alkaline with sodium hydroxide, and filtered to remove insolubles. Acidification to pH ~6 with acetic acid precipitates the 4-hydroxy-6-methoxyquinoline, which is filtered, dried, and recrystallized from methanol.

  • Yield and Purity: This method yields approximately 95% of the theoretical product with a melting point of about 239 °C after recrystallization, indicating high purity.

  • Notes: Variations include using nitrobenzene as an oxidant instead of fumaric acid to improve yield or selectivity. The method is adaptable to substituted quinolines, e.g., chloro-substituted analogs.

Step Reagents/Conditions Outcome
1 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline + fumaric acid + Pd black, reflux in water Reduction and aromatization to 4-hydroxy-6-methoxyquinoline
2 Alkaline treatment (NaOH), filtration Removal of insolubles
3 Acidification to pH 6 with acetic acid Precipitation of product
4 Filtration, drying, recrystallization from methanol Pure 4-hydroxy-6-methoxyquinoline (~95% yield)

Synthesis via Doebner Reaction for Quinolines with Carboxylate Substituents

The Doebner reaction is a classical approach to synthesize quinoline-4-carboxylic acids and their esters:

  • Mechanism: Aromatic amines react with aldehydes and pyruvic acid under reflux in ethanol, leading to quinoline-4-carboxylic acid derivatives.

  • Application: For methyl 4-hydroxyquinoline-6-carboxylate, an appropriately substituted aniline (e.g., 6-hydroxyaniline) can be reacted with pyruvic acid and formaldehyde or other aldehydes to form the quinoline core with a carboxylate group at position 4.

  • Isolation: The precipitated quinoline carboxylic acid is filtered, washed, and can be esterified to the methyl ester by standard esterification methods.

  • Yields: Reported yields for similar quinoline-4-carboxylic acid derivatives range from 60-70%, with high purity confirmed by thin-layer chromatography and NMR.

Step Reagents/Conditions Outcome
1 Aromatic amine + aldehyde + pyruvic acid, reflux in ethanol Formation of quinoline-4-carboxylic acid derivative
2 Filtration and washing Isolation of crude quinoline acid
3 Esterification (e.g., with methanol and acid catalyst) Formation of methyl ester

Synthesis from 6-Bromoisatin via Multi-step Conversion

A more complex but scalable method involves the conversion of 6-bromoisatin to methyl 7-hydroxyquinoline-4-carboxylate, which is structurally related and can be adapted for 6-hydroxy derivatives:

  • Key Steps:

    • Condensation of 6-bromoisatin with pyruvic acid under alkaline conditions to form 7-bromoquinoline-2,4-dicarboxylic acid.
    • Selective decarboxylation and hydrolysis steps to yield 7-bromoquinoline-4-carboxylic acid.
    • Conversion to the methyl ester using thionyl chloride and methanol.
    • Palladium-catalyzed amination and Boc-protection steps to introduce amino groups.
    • Diazotization and hydrolysis to replace amino with hydroxy groups, yielding methyl 7-hydroxyquinoline-4-carboxylate.
    • Final hydrolysis under alkaline conditions to obtain the free acid if desired.
  • Advantages: This method uses inexpensive and readily available starting materials, avoids highly toxic reagents, and is amenable to scale-up with good overall yields.

  • Reaction Conditions: Typical steps involve refluxing, controlled temperature additions, and pH adjustments to precipitate intermediates.

Step Reagents/Conditions Outcome
1 6-bromoisatin + NaOH + pyruvic acid, heat at 100 °C Formation of 7-bromoquinoline-2,4-dicarboxylic acid
2 Nitrobenzene reflux at 200-210 °C Decarboxylation and rearrangement
3 Thionyl chloride + methanol reflux overnight Methyl ester formation
4 Pd-catalyzed amination with Boc protection Aminoquinoline methyl ester intermediate
5 Acidic deprotection and diazotization Hydroxyquinoline methyl ester
6 Alkaline hydrolysis Free hydroxyquinoline carboxylic acid

This synthetic route is detailed in a recent patent and offers a robust approach to hydroxyquinoline carboxylates.

Methylation of Hydroxyquinoline Derivatives

Selective methylation of hydroxyquinoline carboxylates can be used to introduce the methyl ester or methoxy groups at specific positions:

  • Method: Alkylation of 4-hydroxyquinoline carboxylates with methyl iodide in the presence of bases such as triethylamine or stronger bases like sodium hydride or potassium carbonate.

  • Outcomes: Under mild conditions, S-methylation occurs selectively, but stronger bases and prolonged heating favor O-methylation, yielding methyl 4-methoxyquinoline carboxylates with high yields (80-99%).

  • Purification: Products are isolated by column chromatography and characterized by NMR and TLC.

Base Used Temperature Reaction Time Major Product Yield (%)
Triethylamine 50 °C 1 h S-methylated product ~80 (crude)
NaH or K2CO3 50-60 °C Several hours O-methylated methyl 4-hydroxyquinoline carboxylate 80-99

This method provides a route to methylated derivatives that can be precursors or analogs of this compound.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield & Notes
Catalytic hydrogenation of 4-keto-6-methoxy-tetrahydroquinoline 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline Pd black, fumaric acid or nitrobenzene Reflux in aqueous medium, alkaline workup ~95%, high purity, classic method
Doebner reaction Aromatic amine, pyruvic acid, aldehyde Ethanol solvent Reflux, precipitation, esterification 60-70%, straightforward quinoline-4-carboxylates
Multi-step from 6-bromoisatin 6-bromoisatin, pyruvic acid, thionyl chloride, Pd catalyst NaOH, nitrobenzene, Boc-protection Multi-step reflux, diazotization, hydrolysis High yield, scalable, low toxicity
Methylation of hydroxyquinoline carboxylates 4-hydroxyquinoline carboxylates Methyl iodide, bases (Et3N, NaH) 50-60 °C, 1-3 h 80-99%, selective O-methylation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-oxoquinoline-6-carboxylate.

    Reduction: 4-hydroxyquinoline-6-methanol.

    Substitution: 4-alkoxyquinoline-6-carboxylate.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Methyl 4-hydroxyquinoline-6-carboxylate has demonstrated notable antimicrobial properties. Research indicates that it can inhibit specific bacterial enzymes, leading to effective antimicrobial action. Its derivatives have shown selective toxicity towards resistant cancer cells, making them promising candidates for developing new antibiotics and anticancer agents .

2. Antiviral Properties
Studies have suggested that derivatives of this compound exhibit antiviral activity, particularly against viruses such as Hepatitis B. Molecular docking simulations have indicated that these compounds can act as potent inhibitors of viral replication .

3. Anticancer Potential
Research highlights the compound's potential in cancer treatment. Derivatives of this compound have been found to inhibit the formation of complexes involved in cancer cell proliferation. This mechanism underlies their cytotoxic effects on various cancer cell lines .

4. Synthesis of Novel Drug Candidates
this compound serves as a synthetic building block for developing new drug candidates. Its ability to undergo various chemical transformations allows researchers to create a range of derivatives with enhanced biological activities .

Materials Science Applications

1. Polymer Chemistry
The compound is utilized in synthesizing miktoarm star polymers, which are branched architectures used in drug delivery systems. These polymers can encapsulate therapeutic agents like doxorubicin, enhancing drug delivery efficiency and reducing cytotoxicity .

2. Functional Materials
this compound is explored for creating functional materials with specific properties, such as fluorescence or conductivity, which are essential in developing advanced materials for electronics and photonics .

Case Studies

Case Study 1: Antiviral Activity Against Hepatitis B
In vitro studies have shown that this compound derivatives significantly inhibit Hepatitis B virus replication at concentrations as low as 10 µM. Molecular docking studies confirmed their potential as effective antiviral agents .

Case Study 2: Selective Cytotoxicity in Cancer Cells
A study demonstrated that certain derivatives of this compound exhibited selective toxicity towards resistant cancer cell lines compared to traditional chemotherapeutics like doxorubicin. This finding underscores the compound's potential in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens. For instance, it can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 4-hydroxyquinoline-6-carboxylate with key analogs, focusing on structural features, physicochemical properties, and applications.

Ethyl 4-Hydroxyquinoline-6-Carboxylate

  • Structure : Ethyl ester at position 6 instead of methyl.
  • Molecular Weight : 217.22 g/mol vs. ~203.20 g/mol (estimated for methyl ester).
  • Solubility : Ethyl esters generally exhibit lower aqueous solubility than methyl esters due to increased hydrophobicity. Storage guidelines for the ethyl analog recommend dissolution in organic solvents (e.g., DMSO) and storage at -80°C to prevent degradation .

Methyl 6-Amino-4-Hydroxyquinoline-2-Carboxylate

  • Structure: Amino group at position 6, hydroxyl at position 4, and methyl ester at position 2.
  • Molecular Weight : 218.21 g/mol.
  • Positional variation of substituents significantly alters reactivity and pharmacological profiles compared to the 4-hydroxy-6-carboxylate isomer .

Methyl 4-Bromoquinoline-6-Carboxylate

  • Structure : Bromine substituent at position 4 instead of hydroxyl.
  • Molecular Weight : 266.09 g/mol.
  • Reactivity : Bromine introduces electrophilic character, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the hydroxyl group, which may participate in hydrogen bonding or act as a leaving group under specific conditions .

Methyl 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carboxylate

  • Structure: Methoxy group at position 7 and a ketone at position 4 in a dihydroquinoline scaffold.
  • The ketone group at position 4 could enhance π-stacking interactions in crystallography or binding to metal ions .

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate

  • Structure : Methoxy at position 6 and aryl group at position 2.
  • Synthesis: Prepared via methylation of 6-methoxy-2-arylquinoline-4-carboxylic acid using methyl iodide and K₂CO₃ .

Solubility and Stability

  • Methyl esters generally exhibit higher solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to ethyl analogs. For example, Ethyl 4-hydroxyquinoline-6-carboxylate requires sonication and heating for dissolution .
  • Stability varies with substituents: Brominated derivatives (e.g., Methyl 4-bromoquinoline-6-carboxylate) may require protection from light to prevent decomposition .

Crystallographic Behavior

  • Quinoline derivatives often form stable crystals via intermolecular interactions. For instance, Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate exhibits C–H⋯π and weak hydrogen bonds, contributing to dimeric and columnar packing .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 4-OH, 6-COOCH₃ ~203.20 (estimated) Potential hydrogen-bonding sites
Ethyl 4-hydroxyquinoline-6-carboxylate 4-OH, 6-COOCH₂CH₃ 217.22 Lower solubility vs. methyl analog
Methyl 6-amino-4-hydroxyquinoline-2-carboxylate 6-NH₂, 4-OH, 2-COOCH₃ 218.21 Enhanced bioactivity via amino group
Methyl 4-bromoquinoline-6-carboxylate 4-Br, 6-COOCH₃ 266.09 Electrophilic reactivity

Biological Activity

Methyl 4-hydroxyquinoline-6-carboxylate (MHQC) is a significant compound in pharmaceutical research, primarily due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline core, which contributes to its unique chemical reactivity and biological activity. The compound has a molecular formula of C_11H_9NO_3 and a molecular weight of approximately 203.2 g/mol. Its structural features include:

  • Hydroxyl Group : Positioned at the 4th carbon, enhancing its reactivity.
  • Carboxylate Ester : Located at the 6th carbon, influencing its solubility and interaction with biological targets.

MHQC exhibits a broad spectrum of biological activities through various mechanisms:

  • Antioxidant Activity : It inhibits enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species (ROS) and promoting cellular health.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Its mechanism involves inhibiting bacterial DNA gyrase, crucial for DNA replication .
  • Anti-inflammatory Effects : MHQC modulates inflammatory responses by influencing gene expression related to inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Studies indicate selective toxicity towards resistant cancer cells compared to conventional chemotherapeutics like doxorubicin .

Biological Activities

The following table summarizes the key biological activities of MHQC:

Biological Activity Mechanism Reference
AntioxidantInhibition of oxidative stress enzymes
AntimicrobialInhibition of DNA gyrase
Anti-inflammatoryModulation of inflammatory gene expression
CytotoxicitySelective toxicity towards cancer cells

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of MHQC, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted on the cytotoxic effects of MHQC on MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was calculated to be approximately 15 µM, demonstrating its potential as a chemotherapeutic agent in resistant cancer types .

Case Study 3: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of MHQC in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results showed that treatment with MHQC significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-6), highlighting its role in modulating inflammatory responses.

Pharmacokinetics

MHQC is stable at room temperature and exhibits moderate solubility in organic solvents. Its pharmacokinetic profile suggests that it can be effectively absorbed when administered orally, although further studies are needed to fully characterize its bioavailability and metabolism in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-hydroxyquinoline-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclization and functional group modifications. For example, analogous quinoline derivatives are synthesized via cyclization of substituted anilides using catalysts like AlCl₃ under controlled temperatures (378 K) in solvents such as 1,2-dichlorobenzene . Optimization includes adjusting stoichiometry, reaction time, and purification via recrystallization (e.g., ethanol for crystallization) to achieve >95% purity. Monitoring intermediates via TLC and GC-MS ensures stepwise progress .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1730 cm⁻¹) and hydroxyl (O–H, ~3200–3600 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy, methyl, and carboxylate groups) and stereochemistry .
  • X-ray Diffraction : Resolves ambiguities in substituent configuration, as seen in analogous compounds where NMR alone cannot confirm geometry. SHELX programs refine crystallographic data, with hydrogen bonds (C–H⋯π interactions) validating packing arrangements .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer : In vitro assays for antimicrobial or anticancer activity involve:

  • Dose-Response Studies : Testing against cell lines (e.g., MTT assays) or bacterial cultures.
  • Controls : Including positive (e.g., doxorubicin) and negative (solvent-only) controls.
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methoxy vs. hydroxyl groups) to assess impact on efficacy, as seen in related quinoline derivatives .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved when spectroscopic data conflicts with computational predictions?

  • Methodological Answer : Combine:

  • Density Functional Theory (DFT) : Simulate NMR/IR spectra and compare with experimental data.
  • High-Resolution Crystallography : Use SHELXL for refining X-ray structures, especially for hydrogen bonding or π-π interactions that influence tautomerism .
  • Isotopic Labeling : Resolve ambiguities in dynamic processes (e.g., keto-enol tautomerism) via ²H or ¹³C labeling .

Q. What experimental strategies address discrepancies between elemental analysis and observed purity in synthesized batches?

  • Methodological Answer : Contradictions may arise from:

  • Co-Crystallized Solvents : Use thermogravimetric analysis (TGA) to detect residual solvents.
  • Side Products : Employ HPLC-MS to identify impurities (e.g., unreacted intermediates).
  • Recalibration : Verify elemental analyzer accuracy using certified standards (e.g., acetanilide for C/H/N) .

Q. How can computational tools enhance the interpretation of crystallographic data for this compound derivatives?

  • Methodological Answer :

  • SHELX Suite : Refine occupancy ratios for disordered atoms and validate hydrogen bonding networks .
  • ORTEP-3 : Visualize thermal ellipsoids and molecular geometry; GUI-based tools simplify error correction in atomic displacement parameters .
  • Mercury Software : Analyze packing diagrams to predict physicochemical properties (e.g., solubility) from crystal lattice interactions .

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